7-Methoxy-1H-indol-6-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-methoxy-1H-indol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-12-9-7(11)3-2-6-4-5-10-8(6)9/h2-5,10-11H,1H3 |
InChI Key |
MVKYMRASKNZUGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC=C2)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 7 Methoxy 1h Indol 6 Ol
Reactivity Profile of the Indole (B1671886) Nucleus in 7-Methoxy-1H-indol-6-OL
The indole core is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. niscpr.res.inbhu.ac.in The reactivity of this compound is significantly influenced by the powerful electron-donating effects of the hydroxyl group at the C-6 position and the methoxy (B1213986) group at the C-7 position. chim.it
Electrophilic Aromatic Substitution Patterns
The most reactive position on an unsubstituted indole for electrophilic aromatic substitution is the C-3 position of the pyrrole (B145914) ring, which is vastly more reactive than benzene (B151609). wikipedia.org For this compound, this position remains a primary site for electrophilic attack. However, the strong activating effects of the C-6 hydroxyl and C-7 methoxy groups also render the benzene portion of the molecule highly reactive. These groups are ortho- and para-directing, which in this specific molecule enhances the nucleophilicity of the C-5 and C-4 positions. The C-5 position, being ortho to both activating groups, is a particularly favored site for substitution. Should the C-3 position be occupied, electrophilic attack will then be directed predominantly to these activated sites on the carbocyclic ring. niscpr.res.inbhu.ac.in
Some electrophilic substitution reactions on hydroxy- and methoxy-substituted indoles have been documented, allowing for the prediction of reactivity patterns for this compound. niscpr.res.inrsc.org
| Reaction Type | Typical Reagents | Predicted Regioselectivity on this compound | Citation |
| Halogenation | Br₂, Cl₂, N-Bromosuccinimide (NBS) | Primarily at C-3. If C-3 is blocked, substitution is expected at C-5. | niscpr.res.innih.gov |
| Nitration | HNO₃/H₂SO₄, Ferric Nitrate | Primarily at C-3. On the benzene ring, C-5 is the most likely site. | niscpr.res.inusc.gal |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Occurs at the C-3 position. | niscpr.res.in |
| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid; Benzylic Alcohols | C-3 is the primary site of alkylation. | sc.eduacs.org |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Exclusively at the C-3 position. | wikipedia.orgnii.ac.jp |
| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylation occurs at the C-3 position. | niscpr.res.in |
Nucleophilic Reactivity at Substituted Positions
While the electron-rich indole nucleus is generally unreactive towards nucleophiles, its reactivity can be altered by the introduction of strong electron-withdrawing groups. chemrxiv.org For instance, studies on 1-methoxy-6-nitroindole-3-carbaldehyde have demonstrated that the presence of the nitro group makes the C-2 position susceptible to nucleophilic substitution by a variety of nitrogen- and sulfur-centered nucleophiles. nii.ac.jp
Therefore, if this compound were first subjected to nitration (an electrophilic substitution), the resulting nitro-substituted derivative could undergo subsequent nucleophilic substitution reactions. This two-step strategy allows for the introduction of a diverse range of functional groups at positions that are not typically reactive towards nucleophiles. nii.ac.jp
| Nucleophile Type | Example Nucleophile | Example Reaction on a Nitro-Substituted Indole | Product Type | Citation |
| N-Nucleophile | Piperidine | Reaction with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF with NaH. | 2-Piperidinyl-6-nitroindole derivative. | nii.ac.jp |
| N-Nucleophile | Indole | Reaction with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF with NaH. | 2-(Indol-1-yl)-6-nitroindole derivative. | nii.ac.jp |
| S-Nucleophile | Sodium thiomethoxide (NaSMe) | Reaction with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF. | 2-(Methylthio)-6-nitroindole derivative. | nii.ac.jp |
| S-Nucleophile | N-acetyl-L-cysteine | Reaction with 1-methoxy-6-nitroindole-3-carbaldehyde in DMF with NaH. | N-acetyl-S-(3-formyl-6-nitroindol-2-yl)-L-cysteine. | nii.ac.jp |
Functionalization at the C-6 Hydroxyl Group
The phenolic hydroxyl group at the C-6 position is a key site for derivatization, enabling a variety of transformations to modify the molecule's properties.
Esterification and Etherification Reactions
The C-6 hydroxyl group can be readily converted into esters and ethers through standard synthetic protocols.
Esterification involves reacting the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base. For example, 6-hydroxyindoles can be esterified using pivaloyl chloride. acs.org
Etherification is commonly achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. semanticscholar.orgmasterorganicchemistry.comwikipedia.org This method has been used for the methylation of 6-hydroxyindoles to yield the corresponding 6-methoxyindoles. acs.org
| Reaction Type | Reagent(s) | Product | Citation |
| Esterification | Pivaloyl chloride, Base | 7-Methoxy-1H-indol-6-yl pivalate | acs.org |
| Esterification | Acetic anhydride, Base | 6-Acetoxy-7-methoxy-1H-indole | cdnsciencepub.com |
| Etherification (Methylation) | Methyl iodide, Base (e.g., NaH, K₂CO₃) | 6,7-Dimethoxy-1H-indole | acs.org |
| Etherification (Benzylation) | Benzyl (B1604629) bromide, Base (e.g., NaH, K₂CO₃) | 6-(Benzyloxy)-7-methoxy-1H-indole |
Oxidation and Reduction Pathways
The redox chemistry of this compound offers pathways to different classes of compounds.
Oxidation: Hydroxylated indoles are susceptible to oxidation. The oxidation of 5,6-dihydroxyindoles is a key step in melanogenesis, leading to the formation of indole-5,6-quinones. researchgate.net By analogy, the oxidation of this compound could potentially yield an indole-6,7-dione. The oxidation of 6-hydroxyindole (B149900) with agents like hydrogen peroxide can also lead to the formation of eumelanin-like polymers through oxidative coupling at the C-2, C-5, and/or C-7 positions. cir-safety.org A general procedure for converting indoles into indolequinones involves a three-step sequence: iridium-catalyzed C-H borylation, oxidation to a hydroxyindole, and subsequent oxidation to the quinone. nih.govacs.org
Reduction: While direct reduction of the phenolic hydroxyl group is not a common transformation, the indole ring itself can be selectively reduced. Treatment of a 6-hydroxyindole with sodium cyanoborohydride has been shown to reduce the pyrrole ring, yielding the corresponding 6-hydroxyindoline, with the hydroxyl group remaining intact. acs.org
Conversion to Leaving Groups for Further Substitution
To facilitate nucleophilic substitution at the C-6 position, the hydroxyl group, a poor leaving group, must first be converted into a better one. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate, mesylate, or triflate.
This strategy has been effectively demonstrated for 6-hydroxyindoles, where the hydroxyl group is converted into a triflate (trifluoromethanesulfonate) using triflic anhydride. acs.org This triflate is an excellent leaving group and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds at the C-6 position, connecting the indole core to various aryl and alkynyl groups. acs.orgmdpi.com
| Step | Reaction | Reagents | Intermediate/Product | Citation |
| 1. Activation | Conversion to Triflate | Triflic anhydride (Tf₂O), Pyridine | 7-Methoxy-1H-indol-6-yl trifluoromethanesulfonate | acs.org |
| 2. C-C Coupling | Suzuki Reaction | Phenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Phenyl-7-methoxy-1H-indole | acs.org |
| 2. C-C Coupling | Sonogashira Reaction | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst, Base | 6-(Phenylethynyl)-7-methoxy-1H-indole | chim.itacs.org |
| 2. C-C Coupling | Heck Reaction | Alkene, Pd catalyst, Base | 6-Alkenyl-7-methoxy-1H-indole | researchgate.net |
Transformations Involving the C-7 Methoxy Group
The methoxy group at the C-7 position is a key site for chemical modification, primarily through cleavage of the ether bond to yield the corresponding catechol derivative.
The conversion of the 7-methoxy group to a hydroxyl group is a common and crucial transformation. This demethylation is most frequently accomplished using boron tribromide (BBr₃). nih.govcommonorganicchemistry.com This potent Lewis acid is highly effective for cleaving aryl methyl ethers. nih.gov The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at reduced temperatures (ranging from -78°C to 0°C) to control the reaction's exothermicity, followed by warming to room temperature. commonorganicchemistry.comnih.gov
The mechanism involves the formation of an ether-BBr₃ adduct, which facilitates the cleavage of the C-O bond. nih.gov One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.gov In practice, an excess of BBr₃ is often used to ensure complete conversion. commonorganicchemistry.com The resulting dihydroxyindole is obtained after an aqueous workup to hydrolyze the boron-containing intermediates. nih.gov While BBr₃ is the most common reagent, other demethylating agents like anhydrous aluminum chloride have been used for different methoxyindole isomers, although selectivity can be an issue. researchgate.net
Table 1: Reagents and Conditions for Demethylation of Methoxyindoles This table presents common conditions for the demethylation of various methoxyindole derivatives, which are applicable to this compound.
| Reagent | Solvent | Temperature | Notes | Source(s) |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -10°C to Room Temp | A standard, highly effective method for aryl methyl ether cleavage. | nih.gov |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0°C to Room Temp | Dropwise addition of BBr₃ is recommended. | commonorganicchemistry.com |
| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78°C | Used for substrates sensitive to higher temperatures. | commonorganicchemistry.comnih.gov |
| Aluminum Chloride (AlCl₃) | Benzene | Reflux | An alternative, though potentially less selective, method. | researchgate.net |
The primary modification of the C-7 methoxy ether linkage is its complete cleavage via demethylation, as detailed in the previous section. This reaction transforms the 7-methoxy-6-hydroxyindole structure into a 6,7-dihydroxyindole (indole-6,7-diol). This transformation is valuable in synthetic pathways where the catechol moiety is required for subsequent reactions or as a target structure.
Selective cleavage can be a significant challenge in molecules with multiple methoxy groups. For instance, in the synthesis of 2-aryl-3-aroyl indole analogues, a 6,7-dimethoxy-2-phenylindole was successfully and regioselectively demethylated to yield a 6-methoxy-7-hydroxy-2-phenylindole, demonstrating that under specific conditions, one methoxy group can be cleaved in the presence of another. nih.gov While direct modification of the ether linkage without cleavage is less common, the cleavage reaction itself is a foundational step for further functionalization of the C-7 position.
Reactions at the N-1 Position of the Indole Ring
The nitrogen atom at the N-1 position of the indole ring is a primary site for alkylation and acylation, allowing for the introduction of a wide variety of substituents. The N-H proton is acidic and can be removed by a suitable base to generate a nucleophilic indolide anion.
N-Alkylation: This reaction typically involves the deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkylating agent. Common bases include potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). researchgate.netacs.org A wide range of alkylating agents, such as alkyl halides (e.g., 1,2-dibromoethane, cyclopentyl bromide) and substituted benzyl halides, can be used to introduce corresponding N-substituents. researchgate.netacs.org The choice of solvent can be critical; polar aprotic solvents generally favor N-alkylation over C-alkylation. smolecule.comacs.org Alternative methods include palladium-catalyzed reactions, which can achieve N-allylation with high selectivity. beilstein-journals.org
N-Acylation: The introduction of an acyl group at the N-1 position is another key transformation. While traditional methods use highly reactive and often non-selective acyl chlorides, modern approaches offer greater control and functional group tolerance. d-nb.info A highly chemoselective method for N-acylation utilizes thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as xylene. d-nb.info This reaction proceeds through the formation of an indolide anion, which then attacks the thioester, yielding the N-acylindole. d-nb.info
N-alkylation and N-acylation reactions open the door to a vast library of N-substituted this compound derivatives. The functional group introduced at the N-1 position can significantly alter the molecule's chemical and physical properties. For the closely related 1H-indol-6-ol, a variety of amines can be used to synthesize N-aryl and N-alkyl derivatives, demonstrating the versatility of this reaction on the 6-hydroxyindole scaffold. acs.org
The products of these reactions serve as important intermediates in medicinal chemistry and materials science. The table below summarizes various reagents used to form N-substituted derivatives based on established indole chemistry.
Table 2: Reagents for the Formation of N-Substituted Indole Derivatives This table showcases examples of reagents used for N-alkylation and N-acylation of the indole core, applicable to this compound.
| Reaction Type | Reagent | Base/Catalyst | Solvent | Resulting N-Substituent | Source(s) |
| N-Alkylation | 1-(4-Bromophenyl)amine | Toluene | - | 4-Bromophenyl | acs.org |
| N-Alkylation | Cyclopentylamine | Toluene | - | Cyclopentyl | acs.org |
| N-Alkylation | 1,2-Dibromoethane | Potassium Hydroxide (KOH) | DMF | 2-Bromoethyl | researchgate.netacs.org |
| N-Alkylation | Benzyl Bromide | Sodium Hydride (NaH) | DMF | Benzyl | nih.gov |
| N-Alkylation | Allyl Alcohol | Pd(PPh₃)₄ / Triethylborane | - | Allyl | beilstein-journals.org |
| N-Acylation | S-Methyl butanethioate | Cesium Carbonate (Cs₂CO₃) | Xylene | Butanoyl | d-nb.info |
| N-Acylation | Acyl Chloride | Pyridine or other base | DCM / THF | Corresponding Acyl Group | d-nb.info |
Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Methoxy 1h Indol 6 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 7-Methoxy-1H-indol-6-OL, offering insights into the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H NMR) spectroscopy provides specific chemical shift values and coupling patterns for the protons in this compound. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region of the spectrum, while the methoxy (B1213986) group protons resonate further upfield. The N-H proton of the indole ring often appears as a broad singlet. beilstein-journals.org The specific assignments are crucial for confirming the substitution pattern on the indole core.
Interactive Table: ¹H NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
| This compound | Not Specified | Data not available in search results | |
| 1-Benzyl-1H-indol-6-ol | CDCl₃ | 7.46 (d, J = 8.4 Hz, 1H), 7.31–7.21 (m, 3H), 7.08 (d, J = 6.7 Hz, 2H), 7.00 (d, J = 3.2 Hz, 1H), 6.68 (s, 1H), 6.65 (dd, J = 8.4, 2.2 Hz, 1H), 6.46 (d, J = 2.8 Hz, 1H), 5.21 (s, 2H) | acs.org |
| 1H-Indol-6-ol | CDCl₃ | 8.01 (s, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.11 (s, 1H), 6.87 (s, 1H), 6.71 (d, J = 8.5 Hz, 1H), 6.50 (s, 1H), 4.78 (s, 1H) | acs.org |
| 6-Methoxy-1H-indole | Not Specified | Data not available in search results | |
| 7-Bromo-3-(2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethyl)-1H-indole | DMSO-d6 | 11.42 (s, 1H, NH), 10.99 (s, 1H, NH), 7.37 (m, 5H), 7.27 (d, J = 7.5 Hz, 1H), 6.97 – 6.85 (m, 3H), 6.78 – 6.70 (m, 3H), 6.46 (dd, J = 8.9 Hz, J = 2.4 Hz, 1H), 3.73 (s, 3H, CH3) | beilstein-journals.org |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data for the carbon skeleton of this compound. The chemical shifts of the carbon atoms confirm the presence of the indole ring, the methoxy group, and the hydroxyl group. researchgate.net The specific resonance for each carbon atom helps to definitively establish the structure of the molecule.
Interactive Table: ¹³C NMR Data for this compound and Related Compounds
| Compound | Solvent | Chemical Shift (δ) | Reference |
| This compound | Not Specified | Data not available in search results | |
| 1-Benzyl-1H-indol-6-ol | CDCl₃ | 151.7, 137.4, 137.2, 128.8, 127.6, 127.4, 126.7, 123.2, 121.6, 109.6, 101.7, 95.6, 50.1 | acs.org |
| 1H-Indol-6-ol | CDCl₃ | 151.9, 136.6, 123.2, 122.4, 121.3, 109.9, 102.5, 96.8 | acs.org |
| 6-Methoxy-1H-indole | Not Specified | Data not available in search results | |
| 7-Bromo-3-(2,2,2-trifluoro-1-(6-methoxy-1H-indol-3-yl)-1-phenylethyl)-1H-indole | DMSO-d6 | 155.2, 138.8, 137.5, 134.9, 129.0, 128.9, 128.14 (q, J = 283.4 Hz, 1C, CF3), 128.0 (2C, CH), 127.7, 127.6, 127.6, 125.3, 123.7, 121.4, 120.6, 120.2, 120.1, 114.6, 112.8, 109.2, 104.4, 94.6, 55.23 (q, J = 24.6 Hz, 1C, Cq), 55.0 (1C, CH3) | beilstein-journals.org |
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in this compound. ipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of protons within the indole ring system. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing unambiguous assignment of carbon signals based on their attached protons. youtube.comwordpress.com
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds). ipb.ptyoutube.com This is particularly useful for identifying quaternary carbons and confirming the placement of substituents like the methoxy and hydroxyl groups on the indole ring. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. beilstein-journals.orgscispace.com By providing a highly accurate mass measurement, HRMS allows for the confident determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. beilstein-journals.orgscispace.com This technique is essential for confirming the identity of the synthesized or isolated compound. beilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Hydroxyl, Methoxy, N-H stretching)
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum will exhibit specific absorption bands corresponding to:
O-H stretching of the hydroxyl group, typically a broad band.
N-H stretching of the indole ring. acs.org
C-O stretching of the methoxy group.
C-H stretching from the aromatic and methoxy groups.
C=C stretching within the aromatic ring.
These characteristic peaks provide strong evidence for the presence of the key functional groups in the molecule. acs.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.
Column chromatography , often using silica (B1680970) gel, is a standard method for the purification of indole derivatives. beilstein-journals.org
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of the purity of the compound. beilstein-journals.org
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used to determine the purity of the final product with high accuracy. unodc.org By using a suitable column and mobile phase, HPLC can separate this compound from any impurities, allowing for quantitative purity assessment.
Flash Column Chromatography for Purification
Flash column chromatography is a critical and widely employed technique for the efficient purification of indole derivatives like this compound from crude reaction mixtures. rochester.edu This method utilizes a stationary phase, typically silica gel (200-300 mesh), packed into a column. semanticscholar.org The crude product is loaded onto the top of the column, and a solvent system (mobile phase) is passed through the column under positive pressure, usually with compressed air or nitrogen. rochester.edu
The separation principle is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For methoxy-substituted indoles, the choice of the mobile phase is crucial for achieving effective separation. Common solvent systems consist of a mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). doi.orgamazonaws.com The polarity of the eluent is often gradually increased (gradient elution) to first elute non-polar impurities, followed by the target compound, and finally the more polar byproducts. For nitrogen-containing heterocyclic compounds like indoles, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1%), to the eluent to prevent peak tailing and improve resolution. rochester.edu The progress of the purification is monitored by collecting fractions and analyzing them, typically by Thin Layer Chromatography (TLC). rochester.edu
Table 1: Typical Parameters for Flash Column Chromatography Purification of Indole Derivatives
| Parameter | Description | Typical Value/System |
|---|---|---|
| Stationary Phase | The solid adsorbent material. | Silica Gel (e.g., Silica 60, 200-400 mesh). semanticscholar.orgdoi.org |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | Gradients of Ethyl Acetate in Hexane (B92381) (EtOAc/Hexane). |
| Gradients of Ethyl Acetate in Cyclohexane (EtOAc/Cyclohexane). amazonaws.com | ||
| Gradients of Methanol in Dichloromethane (MeOH/DCM). rochester.edu | ||
| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbing the compound onto a small amount of silica) or wet loading (dissolving in a minimal amount of solvent). rochester.edu |
| Elution Mode | Manner in which the mobile phase composition is changed. | Isocratic (constant solvent composition) or Gradient (varied solvent composition). |
| Detection | Method for identifying fractions containing the desired compound. | TLC analysis of collected fractions with UV light visualization. semanticscholar.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique used primarily for monitoring the progress of a chemical reaction. itwreagents.comchemistryhall.com It allows a chemist to qualitatively assess the consumption of starting materials and the formation of products over time. chemistryhall.com For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). semanticscholar.org
The plate is then placed vertically in a sealed chamber containing a shallow pool of a suitable eluent. chemistryhall.com The eluent travels up the plate by capillary action, separating the components of the spotted mixture based on their affinity for the stationary phase versus the mobile phase. chemistryhall.com Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica and exhibit lower Rf values. rochester.educhemistryhall.com
The position of the spots is visualized, commonly under UV light (at 254 nm), where indole-containing compounds typically show as dark spots due to their UV absorbance. semanticscholar.orgmdpi.com A reaction is generally considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product (this compound), has appeared and its intensity is no longer increasing. chemistryhall.com The Rf value is a key parameter and is dependent on the specific solvent system used. For indole derivatives, solvent systems like ethyl acetate/hexane are common.
Table 2: Parameters for TLC Analysis in Indole Synthesis
| Parameter | Description | Typical Value/System |
|---|---|---|
| Stationary Phase | The adsorbent layer on the plate. | Silica gel 60 F254 on aluminum or glass plates. semanticscholar.orgcore.ac.uk |
| Mobile Phase (Eluent) | The solvent system used for development. | Ethyl acetate/hexane (e.g., 30:70 v/v). acs.org |
| Visualization | Method to see the separated spots. | UV lamp at 254 nm and/or 365 nm. mdpi.com |
| Staining with an appropriate chemical reagent (e.g., vanillin, permanganate). | ||
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a key identifier. | A target Rf of ~0.3 is often sought for the main product to ensure good separation in subsequent column chromatography. rochester.edu |
| Application | The primary use of the technique in this context. | Monitoring reaction progress, identifying components in a mixture, and determining the appropriate solvent system for column chromatography. itwreagents.comchemistryhall.com |
HPLC for Purity Analysis and Enantiomeric Excess Determination (if applicable)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high accuracy. It can separate, identify, and quantify each component in a mixture. For purity analysis, a reverse-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
The sample is injected into the HPLC system, and the chromatogram, a plot of detector response versus retention time, is recorded. The purity of the sample is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. nih.gov A high-purity sample will show a single major peak. mdpi.com
Enantiomeric Excess (ee) Determination:
The structure of this compound itself is achiral. Therefore, enantiomeric excess determination is not applicable to the compound in its native form. However, this analysis becomes highly relevant for chiral derivatives of this compound or if it is synthesized via a route that introduces a chiral center, for instance, through asymmetric catalysis. bohrium.com
If a chiral analog were synthesized, its enantiomeric excess would be determined using chiral HPLC. uma.es This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to different retention times. For example, in the analysis of a similar chiral indol-6-ol derivative, a Daicel Chiralpak column was used with a mobile phase of hexane and an alcohol like 2-propanol. acs.org The two enantiomers would appear as two separate peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks. acs.orgresearchgate.net
Table 3: Illustrative HPLC Conditions for Analysis of Indole Derivatives
| Analysis Type | Parameter | Typical Value/System |
|---|---|---|
| Purity Analysis | Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm). nih.gov |
| Mobile Phase | Gradient of acetonitrile in water (often with 0.1% formic acid). | |
| Flow Rate | 0.8 - 1.2 mL/min. | |
| Detection | UV/Vis or Diode-Array Detector (DAD) at the indole λmax (~220, 280 nm). semanticscholar.org | |
| Output | Chromatogram showing peaks for the main compound and impurities. Purity is calculated as a percentage of the main peak area. nih.gov | |
| Enantiomeric Excess | Column | Chiral Stationary Phase (CSP), e.g., Daicel Chiralpak AD-H, OZ-3. acs.orgsemanticscholar.org |
| (for chiral derivatives) | Mobile Phase | Normal-Phase, e.g., Hexane/Isopropanol (90:10 or 80:20 v/v). acs.orgsemanticscholar.org |
| Flow Rate | 1.0 mL/min. acs.org | |
| Detection | UV/Vis Detector (e.g., at 254 nm or 280 nm). acs.orgsemanticscholar.org |
Biosynthetic Considerations and Natural Product Relevance
Investigation of Putative Biosynthetic Pathways Leading to Methoxy- and Hydroxyl-Indoles
The biosynthesis of virtually all indole (B1671886) alkaloids begins with the amino acid L-tryptophan. wikipedia.orgnih.gov A common initial step is the decarboxylation of tryptophan by tryptophan decarboxylase to yield tryptamine (B22526). nih.gov This core indole structure is then elaborately decorated by a suite of enzymes to produce the vast array of known alkaloids. The introduction of methoxy (B1213986) and hydroxyl groups is a common modification that significantly influences the reactivity and biological properties of the resulting molecules. chim.it
The formation of such functional groups typically occurs through a sequence of enzymatic reactions:
Hydroxylation: The introduction of a hydroxyl (-OH) group onto the indole ring is frequently catalyzed by cytochrome P450 monooxygenases (P450s). mdpi.com These enzymes are versatile catalysts that can hydroxylate various positions on the aromatic ring. For instance, in the biosynthesis of many fungal indole alkaloids, C6 hydroxylation is a key step. nih.gov Similarly, the biosynthesis of the potent plant-derived anticancer agents vinblastine (B1199706) and vincristine (B1662923) involves a hydroxylation step on the tabersonine (B1681870) intermediate. nih.gov
O-Methylation: Following hydroxylation, the phenolic hydroxyl group can be methylated to form a methoxy (-OCH3) group. This reaction is carried out by O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl group donor. mpg.de
A well-documented example of this sequential process is found in the early stages of quinine (B1679958) biosynthesis in Cinchona pubescens. Here, tryptamine is first hydroxylated to produce 5-hydroxytryptamine (serotonin), which is then methylated by a specific hydroxyindole-O-methyltransferase to yield 5-methoxytryptamine. mpg.de This demonstrates a clear biochemical precedent for a hydroxylation-then-methylation sequence on the tryptamine core.
A putative biosynthetic pathway to a 7-methoxy-6-hydroxy-indole structure, by analogy, would likely involve the enzymatic hydroxylation of the indole ring at the C-6 and C-7 positions, followed by a regioselective O-methylation at the 7-position.
| Enzyme Class | Reaction Catalyzed | Example Precursor -> Product | Significance in Indole Alkaloid Biosynthesis |
| Tryptophan Decarboxylase | Decarboxylation | L-Tryptophan -> Tryptamine | Commits the tryptophan precursor to alkaloid pathways. nih.gov |
| Cytochrome P450 Monooxygenase | Hydroxylation | Tryptamine -> Hydroxytryptamine | Introduces hydroxyl groups, creating sites for further functionalization. mdpi.commpg.de |
| O-Methyltransferase (OMT) | Methylation | Hydroxytryptamine -> Methoxytryptamine | Modifies hydroxyl groups to methoxy groups, altering solubility and receptor binding properties. mpg.de |
| Strictosidine (B192452) Synthase | Pictet-Spengler Reaction | Tryptamine + Secologanin -> Strictosidine | Forms the key intermediate for all monoterpene indole alkaloids. researchgate.net |
7-Methoxy-1H-indol-6-OL as a Hypothetical Intermediate or Analog in Alkaloid Biosynthesis Research
Direct evidence for this compound as a naturally occurring intermediate in major alkaloid pathways is not prominently featured in existing literature. However, its structure is highly relevant in the context of biosynthetic research where substrate analogs are used to probe the specificity and mechanisms of pathway enzymes. clockss.org
Research on the biosynthesis of alkaloids in Catharanthus roseus (the source of vinblastine) has shown that the enzyme system can tolerate various substitutions on the indole ring of tryptamine. clockss.org In cell-free experiments, tryptamine analogs with methyl, fluoro, hydroxy, and methoxy substitutions (e.g., 5-hydroxytryptamine, 5-methoxytryptamine, 6-fluorotryptamine) were successfully incorporated by the biosynthetic machinery to produce novel alkaloid analogs. clockss.org
This enzymatic promiscuity is a powerful tool for researchers. By supplying a synthetic, non-native precursor like this compound (or its corresponding tryptamine analog) to a cell-free system or a genetically modified organism, scientists can:
Determine the substrate tolerance of key enzymes like strictosidine synthase.
Generate novel "unnatural" natural products with potentially new or enhanced biological activities.
Elucidate the roles of specific functional groups in guiding downstream enzymatic transformations.
Given that both 6-hydroxy and 7-methoxy substitutions are known in natural and synthetic indoles, this compound represents a plausible, albeit hypothetical, substrate analog for exploring the biosynthetic space of indole alkaloid pathways. rsc.orgresearchgate.net
Synthetic Approaches Inspired by Natural Product Biosynthesis
The strategies employed by nature to construct complex molecules have inspired a field of chemical synthesis known as biomimetic or bio-inspired synthesis. scispace.comresearchgate.net Instead of purely conventional retrosynthetic analysis, chemists emulate proposed biosynthetic steps to achieve efficient and elegant syntheses of natural products. researchgate.net A key principle in biosynthesis is the use of a common intermediate that is divergently transformed into a variety of molecular scaffolds. scispace.combeilstein-journals.org
Synthetic chemists have adopted this strategy to generate libraries of indole alkaloids from a single, strategically functionalized precursor. scispace.com A biomimetic synthesis relevant to this compound could be envisioned to start from a precursor already containing the desired 6-hydroxy and 7-methoxy substitution pattern. For example, a synthetic route could mimic the initial steps of alkaloid biosynthesis:
Precursor Synthesis: A substituted aniline, such as 2-amino-3-methoxyphenol, could serve as a starting point. Chemical methods, such as the Bischler-Möhlau reaction or Fischer indole synthesis, are well-established for constructing substituted indole rings from such precursors. chim.itresearchgate.net
Biomimetic Cyclization: Inspired by the action of strictosidine synthase, which performs a Pictet-Spengler reaction between tryptamine and the terpenoid secologanin, a synthetic strategy could involve the condensation of a 6-hydroxy-7-methoxytryptamine analog with a suitable aldehyde or keto acid to construct the core polycyclic system of an alkaloid. wikipedia.orgresearchgate.net
Divergent Elaboration: Once a key polycyclic intermediate containing the this compound core is formed, it could be subjected to various cyclization, oxidation, or rearrangement reactions—inspired by the downstream enzymes in natural pathways—to generate a range of different alkaloid skeletons. scispace.com
This bio-inspired approach leverages nature's efficiency, often allowing for the construction of complex molecular architectures in fewer steps than traditional linear syntheses. scispace.combeilstein-journals.org While a specific total synthesis of a natural product using this compound as an intermediate is not documented, its structure fits the profile of a precursor that could be used in such a biomimetic and divergent synthetic strategy.
Applications of 7 Methoxy 1h Indol 6 Ol in Advanced Organic Synthesis Research
Role as a Synthetic Building Block for Complex Polycyclic Systems
The strategic placement of the methoxy (B1213986) and hydroxyl groups on the indole (B1671886) ring of 7-Methoxy-1H-indol-6-ol makes it a versatile precursor for the construction of intricate polycyclic architectures. These functional groups not only influence the reactivity of the indole core but also provide handles for further chemical transformations, enabling the assembly of complex molecular frameworks. ambeed.com
Detailed research findings have demonstrated the utility of substituted indoles in the synthesis of alkaloids and other natural products. rsc.org The presence of both a donor (hydroxyl) and a weaker donor (methoxy) group can direct regioselective reactions, a critical aspect in the multi-step synthesis of complex targets. For instance, the hydroxyl group can be selectively protected or activated, allowing for reactions to occur at other positions of the indole nucleus. Subsequently, the methoxy group can be cleaved to a hydroxyl group if needed, providing another site for modification. This differential reactivity is a powerful tool for synthetic chemists.
The indole nucleus itself is prone to electrophilic substitution, primarily at the C3 position. mdpi.com The electronic nature of the substituents at the 6 and 7 positions can modulate this reactivity, either enhancing or diminishing the nucleophilicity of the pyrrole (B145914) ring. This modulation is crucial when designing synthetic routes that require precise control over the introduction of new substituents and the formation of new rings.
The construction of polycyclic systems often involves annulation reactions, where a new ring is fused onto the existing indole scaffold. Methodologies such as Fischer indole synthesis, Larock indole synthesis, and various cycloaddition reactions are commonly employed. rsc.orgrsc.org In this context, this compound can serve as the foundational indole core, with the existing substituents guiding the regiochemical outcome of the annulation process. For example, the hydroxyl group could be used to tether a side chain, which then undergoes an intramolecular cyclization to form a new ring.
Exploration in Methodology Development in Heterocyclic Chemistry
The unique electronic and steric properties of this compound make it an excellent substrate for the exploration and development of novel synthetic methodologies within heterocyclic chemistry. mdpi.com The development of new catalyst systems and reaction conditions is a continuous pursuit in organic synthesis, aiming for higher efficiency, selectivity, and sustainability.
One area of active research is the development of catalyst-free reactions. For instance, a catalyst-free method for the regiospecific synthesis of 6-hydroxy indoles has been developed through the condensation of carboxymethyl cyclohexadienones and amines. acs.org While this specific example doesn't start with this compound, it highlights the interest in developing mild and efficient methods for synthesizing substituted indoles. The reactivity of this compound could be explored under similar catalyst-free conditions to achieve further functionalization.
Transition metal-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis. The hydroxyl group of this compound can be converted into a triflate or other suitable leaving group, enabling its participation in a variety of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. acs.org This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the C6 position, further diversifying the available indole-based scaffolds.
Furthermore, the development of multicomponent reactions (MCRs) involving indole derivatives is a significant area of research. rsc.org MCRs offer a streamlined approach to building molecular complexity in a single step. The functional groups of this compound could potentially participate in novel MCRs, leading to the rapid assembly of complex heterocyclic systems.
Material Science Applications Derived from Indole Architectures (e.g., optoelectronic, supramolecular)
The inherent electronic properties of the indole ring, characterized by its π-conjugated system, make it an attractive building block for the design of functional organic materials. researchgate.net Derivatives of this compound hold potential for applications in material science, particularly in the fields of optoelectronics and supramolecular chemistry.
Optoelectronic Applications:
Organic light-emitting diodes (OLEDs) and other organic electronic devices often rely on materials with specific photophysical properties, such as high photoluminescence efficiency and good charge transport characteristics. researchgate.net The electronic properties of indole derivatives can be tuned by the introduction of electron-donating or electron-withdrawing substituents. mdpi.com The methoxy and hydroxyl groups on this compound act as electron-donating groups, which can influence the HOMO and LUMO energy levels of the molecule. researchgate.net
By chemically modifying this compound, for example, by extending the π-conjugation through the attachment of other aromatic systems, it is possible to create novel materials with tailored absorption and emission properties. acs.org These materials could potentially be used as emitters or host materials in OLEDs. The thermal stability of the indole core is another advantageous feature for such applications. researchgate.net
Below is a table summarizing the potential effects of the substituents on the optoelectronic properties of indole derivatives:
| Substituent Effect | Property Influenced | Potential Application |
| Electron-donating groups (e.g., -OH, -OCH3) | Raise HOMO level, potentially leading to red-shifted emission | Emitters in OLEDs |
| Extension of π-conjugation | Narrowing of the HOMO-LUMO gap, red-shifted absorption and emission | Tunable organic dyes and emitters |
| Introduction of specific functional groups | Enhance charge transport properties | Host materials, charge transport layers in organic electronics |
Supramolecular Chemistry:
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The hydroxyl group of this compound is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The indole N-H group also serves as a hydrogen bond donor. These capabilities allow molecules of this compound and its derivatives to self-assemble into well-defined supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks. acs.org
The formation of such ordered structures can have a profound impact on the material's properties, including its crystallinity, solubility, and even its electronic behavior. The ability to control the self-assembly process through careful molecular design is a key aspect of supramolecular chemistry. The specific substitution pattern of this compound provides a template for designing molecules that can form predictable and functional supramolecular assemblies.
Future Research Directions and Open Questions in the Chemistry of 7 Methoxy 1h Indol 6 Ol
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 7-Methoxy-1H-indol-6-OL and its derivatives will likely prioritize sustainability and efficiency, moving beyond traditional methods that may involve harsh conditions or hazardous reagents.
Biocatalytic Synthesis : A significant future direction lies in the use of enzymes to construct the indole (B1671886) core or modify it. Engineered enzymes, such as tryptophan synthases, could potentially be adapted to accept substituted precursors to form the 7-methoxy-6-hydroxyindole scaffold with high stereo- and regioselectivity under mild, aqueous conditions. acs.orgacs.org This biocatalytic approach offers a green alternative to classical multi-step syntheses. researchgate.net
Mechanochemistry : Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a promising sustainable strategy. rsc.org Adapting classic indole syntheses, like the Fischer indole synthesis, to a mechanochemical process using solid-state catalysts could significantly reduce solvent waste and energy consumption, offering an eco-friendly route to this indole derivative. rsc.org
Green Catalysts and Solvents : Research into novel, reusable, and non-toxic catalysts is crucial. This includes the use of nanocatalysts or solid-supported acid/base catalysts that can be easily recovered and recycled. researchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents will be a key aspect of developing sustainable synthetic protocols. researchgate.nettandfonline.comtandfonline.com
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste. acs.org | Engineering enzymes for specific substrate recognition. |
| Mechanochemistry | Solvent-free, energy-efficient, scalable. rsc.org | Catalyst development and reaction optimization. |
| Flow Chemistry | Improved safety, higher yields, process control. nih.govacs.org | Reactor design and integration of multi-step syntheses. |
| Green Catalysts | Reusability, reduced environmental impact. researchgate.net | Development of efficient solid-supported or nanocatalysts. |
Exploration of Undiscovered Reactivity Profiles
The electron-rich nature of the this compound scaffold suggests a rich and largely unexplored reactivity profile that extends beyond standard indole chemistry.
Electrophilic Aromatic Substitution : While indoles typically undergo electrophilic substitution at the C3-position, the powerful electron-donating effects of the 6-hydroxyl and 7-methoxy groups are expected to highly activate the benzene (B151609) ring. bhu.ac.in Future research should investigate electrophilic substitution reactions to determine the regioselectivity of functionalization on the carbocyclic ring (i.e., at the C4 and C5 positions). This could unveil novel pathways for synthesizing polysubstituted indoles that are otherwise difficult to access.
Oxidative Coupling Reactions : The presence of a phenol (B47542) moiety makes this compound a prime candidate for oxidative coupling reactions. Investigation into metal-catalyzed or enzymatic oxidation could lead to the formation of dimers or polymers with interesting electronic or biological properties. The interplay between the phenol and the indole nucleus in directing these reactions is a key open question.
Dearomatization Reactions : The reactivity of electron-rich indoles in dearomatization processes is a growing area of interest. researchgate.netrsc.org Exploring the behavior of this compound in such reactions could provide access to complex, three-dimensional spirocyclic or fused ring systems, which are valuable scaffolds in medicinal chemistry.
Indolyne Chemistry : The generation of indolynes from appropriately substituted precursors of this compound could serve as a powerful method for introducing nucleophiles to the benzene portion of the molecule. nih.gov Computational studies could help predict the regioselectivity of nucleophilic attack on the strained indolyne intermediate, guiding synthetic efforts. nih.gov
Integration with Advanced Reaction Technologies (e.g., photoredox catalysis, electrochemistry)
Modern synthetic technologies can unlock novel reaction pathways that are inaccessible through traditional thermal methods, offering mild and efficient routes to functionalize this compound.
Photoredox Catalysis : Visible-light photoredox catalysis enables the generation of radical intermediates under exceptionally mild conditions. acs.orgkaust.edu.sa This technology could be applied to the C-H functionalization of the indole core or its substituents. For instance, coupling with aryl diazonium salts or activated alkyl halides could provide direct access to C2-arylated or alkylated derivatives. acs.orgacs.org The electron-rich nature of this compound may facilitate the formation of electron donor-acceptor (EDA) complexes, opening up further avenues for metal-free functionalization. acs.orgnih.gov
Electrochemistry : Electro-organic synthesis uses electrons as traceless reagents, representing a fundamentally green approach to chemistry. rsc.orgresearchgate.net The hydroxyl group of this compound makes it susceptible to electrochemical oxidation, which could be harnessed for controlled functionalization or coupling reactions. researchgate.net Anodic oxidation could generate radical cations, leading to dimerization or reaction with various nucleophiles. rsc.org This technology offers a powerful tool for exploring the redox chemistry of this molecule in a controlled and sustainable manner. rsc.orgbenthamdirect.com
| Technology | Potential Application for this compound | Expected Outcome |
| Photoredox Catalysis | C-H arylation/alkylation at C2/C3 positions. acs.orgorganic-chemistry.org | Direct formation of C-C bonds under mild conditions. |
| Electrochemistry | Anodic oxidation and coupling with nucleophiles. rsc.org | Synthesis of dimers or functionalized derivatives. |
| Combined Technologies | Nickel/Photoredox dual catalysis. organic-chemistry.org | Access to complex indolines via reductive coupling. |
Computational Design and Prediction of Novel Derivatives
In silico methods are indispensable for accelerating the discovery and development of new molecules by predicting their properties and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling can be employed to establish mathematical relationships between the structural features of this compound derivatives and their biological activities. tandfonline.comjocpr.comijpsr.com By systematically modifying the scaffold in silico (e.g., by adding substituents at various positions) and calculating molecular descriptors, models can be built to predict activities such as antifungal, antibacterial, or anti-inflammatory properties, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net
Molecular Docking and Dynamics : For target-based drug design, molecular docking can predict how derivatives of this compound might bind to the active site of a specific protein or enzyme. nih.govproquest.com Subsequent molecular dynamics simulations can then assess the stability of these interactions over time. This approach is crucial for designing potent and selective inhibitors for therapeutic targets. espublisher.com
DFT Calculations for Reactivity Prediction : Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of this compound. rsc.org These calculations can predict key properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and spin density distributions of radical intermediates. rsc.orgcopernicus.org This information is invaluable for predicting the most likely sites for electrophilic or nucleophilic attack and for understanding reaction mechanisms, thus guiding the exploration of its undiscovered reactivity. nih.gov
ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. isfcppharmaspire.comindexcopernicus.com Early-stage in silico screening for drug-likeness and potential toxicity can significantly reduce the time and cost associated with drug development by filtering out compounds with unfavorable profiles before synthesis. nih.govtandfonline.com
| Computational Method | Application to this compound | Research Goal |
| QSAR | Correlate structural features with biological activity. tandfonline.comijpsr.com | Design derivatives with enhanced potency. |
| Molecular Docking | Predict binding modes to protein targets. nih.govproquest.com | Rational design of selective inhibitors. |
| DFT Calculations | Predict reactivity and electronic properties. rsc.org | Guide synthetic functionalization strategies. |
| ADMET Prediction | Assess pharmacokinetic and toxicity profiles. isfcppharmaspire.comindexcopernicus.com | Prioritize candidates with drug-like properties. |
Q & A
Basic: What are the standard synthetic routes for 7-Methoxy-1H-indol-6-OL, and what reaction conditions optimize yield and purity?
The synthesis typically involves methoxylation and hydroxylation of indole precursors. A common approach (adapted from analogous indole derivatives) starts with 7-methoxy-2-oxindole, which undergoes chlorination using triphenylphosphine-CCl4 in acetonitrile, followed by catalytic hydrogenation to introduce the hydroxyl group . Key optimizations include:
- Catalyst selection : Pd/C or Raney Ni for efficient reduction.
- Solvent control : Polar aprotic solvents (e.g., acetonitrile) improve intermediate stability.
- Reaction monitoring : TLC or HPLC to track byproduct formation and adjust reaction times .
Basic: Which analytical techniques are most effective for characterizing this compound?
A multi-technique approach ensures structural fidelity:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, hydroxyl proton broadening) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C9H9NO2, theoretical 163.17 g/mol) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain (e.g., N–C–C–O dihedral angles) .
Basic: How does the stability of this compound under varying storage conditions affect experimental reproducibility?
The compound degrades under light, heat, or humidity, reducing bioactivity. Best practices:
- Storage : –20°C in amber vials under argon.
- Stability assays : Monitor via HPLC (retention time shifts indicate degradation) .
- Metabolite identification : LC-MS detects glucuronide conjugates, which retain partial activity .
Advanced: How can researchers reconcile contradictions in reported crystal structure data for this compound derivatives?
Discrepancies often arise from twinning, disorder, or refinement errors. Mitigation strategies:
- Cross-validation : Compare SHELXL-refined structures with DFT-calculated bond lengths .
- Spectroscopic alignment : Ensure NMR/IR data match crystallographic hydrogen-bonding networks .
- Data transparency : Publish raw diffraction datasets in repositories like CCDC for peer validation .
Advanced: What methodological approaches optimize synthetic yield of this compound in multi-step reactions?
Yield optimization requires stepwise adjustments:
- Catalyst screening : Test Pd/C vs. PtO2 for hydrogenation efficiency .
- Solvent polarity : Switch from DMF (high polarity) to THF for sterically hindered intermediates .
- Flow chemistry : Continuous reactors minimize side reactions during scale-up .
Advanced: How to address conflicting reports on the biological activity of this compound in cellular assays?
Contradictions may stem from compound instability or metabolite interference. Solutions:
- Degradation controls : Pre-assay HPLC purity checks (>95%) .
- Metabolite profiling : Co-incubate with β-glucuronidase to assess conjugate contributions .
- Standardized protocols : Use isogenic cell lines and matched passage numbers to reduce variability .
Advanced: What frameworks ensure ethical data sharing while maintaining reproducibility in this compound research?
Balancing open science with privacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
